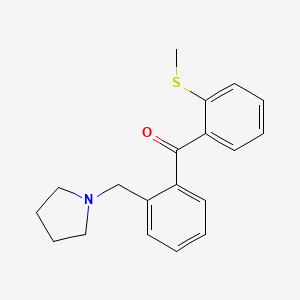

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone

Description

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone is a benzophenone derivative characterized by a pyrrolidinomethyl group at the 2-position and a thiomethyl (-SCH₃) group at the 2'-position of the benzophenone scaffold. This compound belongs to a class of sulfur-containing aromatic ketones, where the thiomethyl substituent introduces distinct electronic and steric properties compared to oxygen- or alkyl-substituted analogs.

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIPVQNENYEEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643642 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-38-4 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone typically involves the reaction of 2-(methylthio)benzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The thiomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

- Reference Standard : The compound serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

- Synthetic Intermediate : It may be utilized as an intermediate in the synthesis of other chemical compounds, facilitating the development of new materials.

Biology

- Neurotransmitter Interaction : Research indicates that 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone interacts with neurotransmitter systems in the brain. It may act as a stimulant by increasing the release of dopamine and norepinephrine, which could have implications for cognitive enhancement and neuroprotection.

Medicine

- Therapeutic Potential : Ongoing studies are exploring the compound's potential therapeutic applications. It has shown promise in alleviating conditions related to cognitive impairment and neurodegenerative disorders. Its nootropic activity suggests it may enhance cognitive functions such as learning and memory.

Industry

- Material Development : The compound is being investigated for its potential use in developing new materials or as an active ingredient in pharmaceutical formulations.

Antimicrobial Activity

Recent studies have demonstrated that 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone exhibits significant antimicrobial properties. In vitro tests revealed its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Cell line studies indicated cytotoxic effects on various cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results confirmed its potent antibacterial activity, suggesting it could serve as a foundation for developing new antibiotics.

- Cognitive Enhancement Research : In another study focusing on cognitive enhancement, researchers explored how the compound affects neurotransmitter levels in animal models. The findings indicated improved memory performance, supporting its potential use as a nootropic agent.

- Cancer Therapeutics Investigation : A series of experiments were conducted to assess the anticancer properties of the compound on various cancer cell lines. Results showed significant cytotoxicity, leading to discussions about its future role in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-pyrrolidinomethyl-2'-thiomethylbenzophenone with key analogs based on substituent variations, physicochemical properties, and reported applications.

Substituent Modifications

Physicochemical Properties

Research Findings and Limitations

- Synthetic Challenges : Thiomethyl groups require careful handling to avoid oxidation to sulfoxides or sulfones, necessitating inert reaction conditions .

- Commercial Availability: Several analogs (e.g., 3-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone) are listed as discontinued by suppliers, highlighting sourcing challenges for niche derivatives .

Biological Activity

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone (CAS No. 898774-38-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzophenone core with a pyrrolidinomethyl group and a thiomethyl substituent. Its unique structure allows for interactions with biological targets, influencing its pharmacological properties.

The biological activity of 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the nervous system. This inhibition can have therapeutic implications for neurodegenerative disorders by potentially reducing neuroinflammation and protecting neuronal cells from damage .

Biological Activities

- Enzyme Inhibition : The compound has shown selective inhibition of nNOS, which is significant in the context of neurodegenerative diseases. In studies, it was found that modifications to the pyrrolidinomethyl group can enhance selectivity and potency against nNOS, suggesting a promising avenue for drug development .

- Neuroprotective Effects : In preclinical models, compounds with similar structures have demonstrated neuroprotective effects, particularly in ischemia models. This suggests that 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone could be further investigated for its potential to protect against neuronal damage during hypoxic conditions .

- Antimicrobial Properties : Although less documented, the benzophenone derivatives have been explored for antimicrobial activity. The presence of sulfur in the thiomethyl group may contribute to potential antibacterial effects, similar to other thioether-containing compounds .

Table 1: Summary of Biological Activities

Case Studies

- Neurodegenerative Disorders : A study investigated the effects of similar compounds on neuronal health in models of Alzheimer's disease. Results indicated that selective nNOS inhibitors could reduce amyloid-beta toxicity, suggesting that 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone may offer similar benefits .

- Ischemic Injury : In experimental models simulating ischemic stroke, compounds structurally related to 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone exhibited significant reductions in infarct size and improved neurological outcomes, supporting its potential therapeutic role in acute brain injuries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.